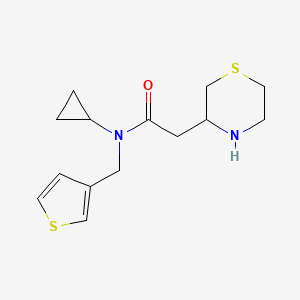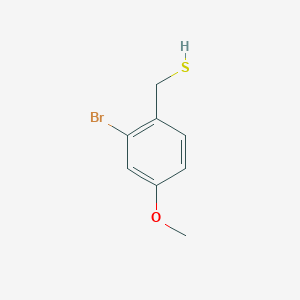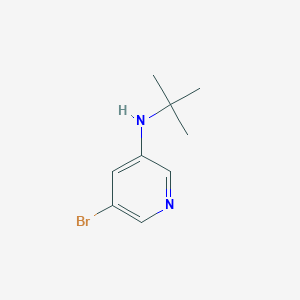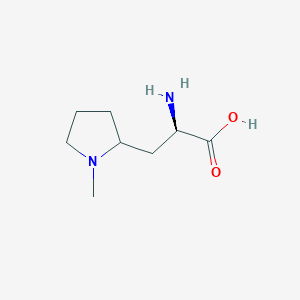
N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide: is a synthetic organic compound that features a unique combination of cyclopropyl, thiomorpholine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Thiomorpholine Synthesis: Thiomorpholine can be synthesized by the reaction of morpholine with sulfur or sulfur-containing reagents.
Thiomorpholine and Thiophene Coupling: The thiomorpholine and thiophene groups can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step involves the acylation of the thiomorpholine-thiophene intermediate with a cyclopropyl acetic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the carbonyl group, potentially leading to dihydrothiophene or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide carbonyl carbon, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiophene derivatives.
Substitution: Various N-substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiomorpholine or thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group could provide rigidity to the molecule, enhancing its binding affinity to certain targets, while the thiomorpholine and thiophene groups could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-(morpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-Cyclopropyl-2-(piperidin-3-YL)-N-(thiophen-3-ylmethyl)acetamide: Contains a piperidine ring instead of thiomorpholine.
N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(phenylmethyl)acetamide: Has a phenyl group instead of a thiophene ring.
Uniqueness
N-Cyclopropyl-2-(thiomorpholin-3-YL)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both thiomorpholine and thiophene groups, which may impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H20N2OS2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-thiomorpholin-3-yl-N-(thiophen-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H20N2OS2/c17-14(7-12-10-19-6-4-15-12)16(13-1-2-13)8-11-3-5-18-9-11/h3,5,9,12-13,15H,1-2,4,6-8,10H2 |
InChI Key |
MFIOLODJHIEEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3CSCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Difluoromethyl)pyrimidin-2-yl]methyl}(methyl)amine](/img/structure/B13271305.png)
![5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13271306.png)








![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol](/img/structure/B13271367.png)
![(3-Methoxypropyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13271370.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)

